molecular formula C8H13N5 B1482411 4-(azidomethyl)-3-isobutyl-1H-pyrazole CAS No. 2098143-07-6

4-(azidomethyl)-3-isobutyl-1H-pyrazole

Cat. No.: B1482411
CAS No.: 2098143-07-6
M. Wt: 179.22 g/mol
InChI Key: RNOHVJSQNDIANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azidomethyl)-3-isobutyl-1H-pyrazole is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azide functional group (-N3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-(bromomethyl)-3-isobutyl-1H-pyrazole, reacts with sodium azide in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for azides, including this compound, often involve large-scale batch reactions. These methods prioritize safety due to the potentially explosive nature of azides. The use of continuous flow reactors has been explored to enhance safety and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(azidomethyl)-3-isobutyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(azidomethyl)-1H-pyrazole: Lacks the isobutyl group, leading to different reactivity and applications.

    3-isobutyl-1H-pyrazole: Lacks the azidomethyl group, resulting in different chemical properties.

    4-(azidomethyl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isobutyl group.

Properties

IUPAC Name

4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOHVJSQNDIANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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